molecular formula C14H12O4 B3424004 4-HydroxyResveratrol CAS No. 331443-00-6

4-HydroxyResveratrol

Cat. No. B3424004
CAS RN: 331443-00-6
M. Wt: 244.24 g/mol
InChI Key: GRZOJEWQFCAKPF-OWOJBTEDSA-N
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Description

4-HydroxyResveratrol is a derivative of resveratrol, a polyphenolic phytoalexin . It is a novel metabolite found in human urine after resveratrol intake . It is produced when lunularin (LUNU), a metabolite of resveratrol, is further dehydroxylated at the 3-position .


Synthesis Analysis

Resveratrol is synthesized from tyrosine through deamination by tyrosine ammonia lyase (TAL), Co-A attachment by 4-hydroxycinnamoyl-CoA ligase (4CL), and condensation with three molecules of malonyl-CoA by stilbene synthase (STS) . The synthesis of 4-HydroxyResveratrol from resveratrol involves the gut microbiota .


Molecular Structure Analysis

The molecular formula of 4-HydroxyResveratrol is C14H12O4 . It has an average mass of 244.243 Da and a monoisotopic mass of 244.073563 Da . The molecule contains a total of 31 bonds, including 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 4 aromatic hydroxyls .


Physical And Chemical Properties Analysis

4-HydroxyResveratrol has a molecular formula of C14H12O4, an average mass of 244.243 Da, and a monoisotopic mass of 244.073563 Da . It has a density of 1.468±0.06 g/cm3 and a boiling point of 507.8±50.0 °C .

properties

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-3-9(4-6-11)1-2-10-7-12(16)14(18)13(17)8-10/h1-8,15-18H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZOJEWQFCAKPF-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C(C(=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=C(C(=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-HydroxyResveratrol

CAS RN

331443-00-6
Record name 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,2,3-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331443-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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